N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Description
The compound N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole derivative featuring a 2,3-dihydrobenzothiazolylidene core. Key structural elements include:
- 6-Sulfamoyl group: A strong electron-withdrawing substituent that influences electronic density on the benzothiazole ring.
- 3-(2-Methoxyethyl) substituent: A flexible alkyl-ether chain that may enhance solubility or modulate steric interactions.
- 2-(4-Methylbenzenesulfonamido)benzamide: An aryl sulfonamide moiety, commonly associated with biological activity in medicinal chemistry .
Synthetic routes for analogous benzothiazoles typically involve condensation reactions, alkylation, or sulfonylation steps, as seen in the preparation of triazole-thione derivatives and diarylimidazo-benzothiazoles . Structural validation relies on spectroscopic techniques (IR, NMR, MS) and X-ray crystallography .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S3/c1-16-7-9-17(10-8-16)37(32,33)27-20-6-4-3-5-19(20)23(29)26-24-28(13-14-34-2)21-12-11-18(36(25,30)31)15-22(21)35-24/h3-12,15,27H,13-14H2,1-2H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIUGDPOSZKEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the methoxyethyl and sulfamoyl groups. The final step usually involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzothiazole ring or the nitro groups, if present, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in metabolic pathways:
- Alpha-glucosidase Inhibition : Compounds similar to N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide have shown promise in inhibiting alpha-glucosidase, which is significant for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate digestion and absorption .
- Acetylcholinesterase Inhibition : This compound may also exhibit inhibitory effects on acetylcholinesterase, making it a candidate for treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties against various pathogens:
- Antibacterial Activity : Preliminary studies indicate that similar sulfonamide derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests a possible application in treating bacterial infections .
Case Study 1: Antidiabetic Potential
In a study examining the enzyme inhibitory potential of related compounds, several derivatives were synthesized and screened for their ability to inhibit alpha-glucosidase. The results indicated that certain modifications to the benzothiazole structure enhanced inhibitory potency, suggesting that this compound could be further optimized for antidiabetic applications .
Case Study 2: Neuroprotective Effects
Another study focused on compounds with similar structures demonstrated significant acetylcholinesterase inhibition, leading to improved cognitive function in animal models of Alzheimer's disease. This highlights the therapeutic potential of benzothiazole derivatives in neurodegenerative disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 6-sulfamoyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to methoxy (EDG) in or methanesulfonyl in .
- N-Alkylation Effects : Quaternization of the benzothiazole nitrogen (e.g., in benzothiazolium-N-oxide derivatives) enhances activity by 2–3 fold . The target compound’s 3-(2-methoxyethyl) group may mimic this effect by increasing solubility without quaternization.
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Crystallographic Insights :
- The dihydrobenzothiazolylidene core in exhibits planar geometry with bond lengths consistent with delocalized electron density. The target compound’s sulfamoyl group may introduce slight distortion due to steric and electronic effects.
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core , known for its diverse biological activities, along with a sulfonamide group that enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 552.6866 g/mol. Its structural complexity allows for interactions with multiple biological targets.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated activity against several human cancer cell lines, including ovarian, breast, and lung cancers.
- Anti-inflammatory : Exhibits properties that may reduce inflammation in various models.
The mechanism of action of the compound involves:
- Enzyme Inhibition : Interaction with specific enzymes or receptors, potentially inhibiting their activity.
- Cellular Pathway Modulation : Binding to DNA or proteins, leading to alterations in gene expression or protein function.
- Oxidative Stress Regulation : May influence oxidative stress pathways within cells.
Anticancer Activity
A study evaluated the anticancer effects of various benzothiazole derivatives, including the target compound. The results indicated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values demonstrating potent activity compared to standard chemotherapeutics .
Antimicrobial Efficacy
In vitro studies have shown that the compound possesses notable antimicrobial properties. It was tested against Mycobacterium tuberculosis and demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antitubercular agent .
Anti-inflammatory Properties
Research highlighted the anti-inflammatory effects of related benzothiazole compounds in models of acute inflammation. The target compound's sulfonamide moiety may contribute to its ability to modulate inflammatory pathways effectively .
Data Tables
| Biological Activity | Cell Lines/Organisms Tested | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 (breast), A549 (lung) | 5 µM (MCF-7), 10 µM (A549) |
| Antimicrobial | M. tuberculosis | 0.5 µg/mL |
| Anti-inflammatory | Rat basophilic leukemia cells | IC50 = 0.23 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
